Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate
Description
Methyl N-(3-cyanophenyl)-N-(methylsulfonyl)glycinate is a glycine-derived compound featuring a 3-cyanophenyl group and a methylsulfonyl moiety. Its structure combines electron-withdrawing groups (cyano and sulfonyl), which may influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C11H12N2O4S |
|---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
methyl 2-(3-cyano-N-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H12N2O4S/c1-17-11(14)8-13(18(2,15)16)10-5-3-4-9(6-10)7-12/h3-6H,8H2,1-2H3 |
InChI Key |
IHXHKPDAWPPCLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(C1=CC=CC(=C1)C#N)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate typically involves the reaction of 3-cyanophenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine methyl ester hydrochloride to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or similar organic solvents
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The cyano group and methylsulfonyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related methyl glycinate derivatives, focusing on substituents, molecular properties, and applications.
Structural and Molecular Comparisons
Table 1: Key Structural Features and Molecular Data
*Hypothetical data inferred from analogs.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound contrasts with halogenated (Cl, F) or nitro-substituted aryl groups in analogs. Sulfonyl Variants: Methylsulfonyl groups (e.g., in ) reduce steric hindrance compared to phenylsulfonyl (e.g., ), favoring applications requiring compact molecular interactions .
Molecular Weight Trends: Halogenated derivatives (e.g., Cl, CF₃) exhibit higher molecular weights (312–345 g/mol) due to heavier substituents, while the target compound’s cyano group likely results in a lower weight (~279 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
